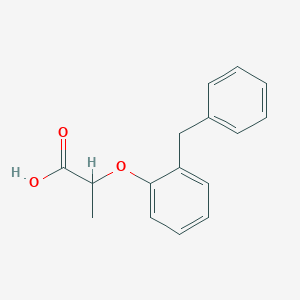

2-(2-Benzylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Benzylphenoxy)propanoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a benzylphenoxy group. The compound is a derivative of 2-phenylpropanoic acid .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 256.30 . The compound’s other physical and chemical properties, such as its boiling point, are not well-documented .Applications De Recherche Scientifique

Alternative Building Block for Material Synthesis

Phloretic acid, a phenolic compound related to the structural framework of 2-(2-Benzylphenoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol for introducing benzoxazine functionalities to aliphatic hydroxyl-bearing molecules, paving the way for applications in material science due to the thermal and thermo-mechanical properties of the resulting materials (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, sharing a core structural motif with this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant in vitro activities against a range of Gram-negative and Gram-positive bacteria, highlighting the potential of such structures in developing new antimicrobial agents (Wei Zhang et al., 2011).

Green Chemistry Applications

The efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, involving a compound structurally related to this compound, has demonstrated significant anti-oxidant potential. This synthesis method, using microwave irradiation and ultrasonic bath reactions, indicates the compound's utility in pharmaceutical applications, especially those derivatives bearing hydroxy substituents (Muhammad Zaheer et al., 2015).

Anti-inflammatory Applications

Research into the tender leaves of Eucommia ulmoides Oliv. led to the discovery of new phenolic compounds with modest inhibitory activities on LPS-induced NO production in macrophage cells. These compounds, including derivatives structurally akin to this compound, offer insights into the anti-inflammatory properties and potential therapeutic applications of these molecules (Xiaolei Ren et al., 2021).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as propionic acid and its derivatives, have been used as antibacterial food additive preservatives

Mode of Action

It is known that propionic acid and its derivatives, which are structurally similar to 2-(2-benzylphenoxy)propanoic acid, act as antimicrobial agents They may interact with their targets to inhibit bacterial growth, but the exact mechanism is not clear

Biochemical Pathways

It is known that propionic acid and its derivatives, which are structurally similar to this compound, are involved in various metabolic pathways . For instance, propionate can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways

Pharmacokinetics

It is known that the compound has a molecular weight of 2563 , which may influence its absorption and distribution in the body

Result of Action

It is known that propionic acid and its derivatives, which are structurally similar to this compound, have antimicrobial properties They may inhibit bacterial growth, but the exact molecular and cellular effects are not clear

Action Environment

It is known that the action of similar compounds, such as propionic acid and its derivatives, can be influenced by environmental conditions . For instance, the production of propionate can be influenced by substrate concentrations

Analyse Biochimique

Biochemical Properties

It is known that benzylic compounds can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to changes in their function or activity.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could interact with biomolecules through binding interactions, leading to changes in enzyme activity or gene expression .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(2-benzylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(16(17)18)19-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZOFYNKVOCRHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)